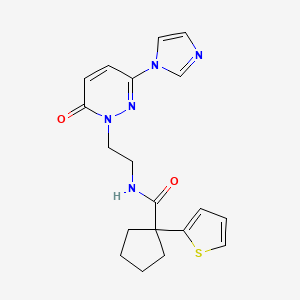

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₂S |

| Molecular Weight | 358.43 g/mol |

| CAS Number | 1396784-02-3 |

| Structural Features | Imidazole, pyridazine, thiophene rings |

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas:

-

Anticancer Activity :

- Compounds containing imidazole and pyridazine rings have been noted for their anticancer properties. For instance, derivatives similar in structure have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer models .

- The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

-

Antimicrobial Properties :

- The presence of the imidazole ring suggests potential antimicrobial activity. Studies have indicated that similar compounds exhibit effective inhibition against bacterial strains, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Anti-inflammatory Effects :

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, thereby inhibiting their activity.

- Interaction with Nucleic Acids : The pyridazine component may interact with DNA or RNA structures, influencing gene expression and cellular proliferation.

- Receptor Modulation : The thiophene ring can engage with various receptors involved in inflammatory responses or cell signaling pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into their biological activities:

科学研究应用

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent . It has been investigated for its efficacy in treating various types of cancer, either as a standalone treatment or in combination with other therapies. The unique structural features of the compound, including the imidazole and pyridazine rings, contribute to its biological activity, making it a candidate for further development in oncology .

Case Study: In Vitro Anticancer Activity

In vitro studies have demonstrated that derivatives of similar compounds exhibit significant inhibitory effects on human cancer cell lines, including pancreatic cancer (Panc-1), breast cancer (MCF-7), and colon cancer (HT-29). For instance, certain derivatives showed mean GI50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer activity .

Anti-inflammatory Applications

Beyond its anticancer properties, this compound has been explored for its anti-inflammatory effects. The presence of the thiophene group in its structure suggests that it may modulate inflammatory pathways, potentially offering benefits in treating inflammatory diseases. The anti-inflammatory properties of related compounds have been documented, indicating a promising avenue for research.

Ongoing research is essential to fully understand the potential applications of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. Future studies should focus on:

- Detailed Mechanistic Studies: Elucidating the precise mechanisms by which this compound interacts with cellular targets.

- In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.

- Combination Therapies: Exploring the efficacy of this compound in combination with other anticancer agents to enhance therapeutic outcomes.

化学反应分析

Cyclocondensation Reactions

The pyridazinone and imidazole rings are susceptible to cyclocondensation with electrophilic reagents. For example:

-

Thiophene Participation :

The thiophene moiety may undergo electrophilic substitution (e.g., bromination or sulfonation) under acidic conditions, modifying the electronic profile of the compound.

Nucleophilic Substitution at the Pyridazinone Ring

The 6-oxopyridazin-1(6H)-yl group is reactive toward nucleophiles due to its electron-deficient carbonyl and adjacent nitrogen atoms:

-

Aminolysis :

Reaction with amines (e.g., hydrazines) could yield hydrazide derivatives, as seen in pyridazinone analogs ( , Scheme 1). -

Thiol Exchange :

Thiol-containing reagents (e.g., thiourea) may replace the oxo group, forming thione derivatives.

Functionalization of the Imidazole Ring

The 1H-imidazol-1-yl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

-

Arylation :

Liebeskind-Srogl cross-coupling using arylboronic acids and palladium catalysts can functionalize the imidazole’s C2 position ( , Scheme 20). -

Metal Coordination :

The imidazole nitrogen can act as a ligand for transition metals (e.g., Cu²⁺ or Zn²⁺), forming complexes with potential catalytic or medicinal applications.

Carboxamide Reactivity

The cyclopentanecarboxamide group undergoes hydrolysis and condensation:

-

Hydrolysis :

Acidic or basic conditions may cleave the amide bond, yielding cyclopentanecarboxylic acid and the corresponding amine. -

Schiff Base Formation :

Reaction with aldehydes/ketones under dehydrating conditions could form imine derivatives.

Oxidation and Reduction Pathways

-

Pyridazinone Reduction :

Catalytic hydrogenation (H₂/Pd-C) may reduce the pyridazinone’s carbonyl to a hydroxyl group. -

Thiophene Oxidation :

Oxidizing agents (e.g., H₂O₂) could convert the thiophene ring to a sulfone, altering solubility and electronic properties.

Synthetic Routes to the Compound

While direct synthesis protocols are not documented, analogous compounds suggest a multi-step approach:

-

Cyclopentanecarboxamide Synthesis :

-

Coupling of 1-(thiophen-2-yl)cyclopentanecarboxylic acid with ethylenediamine derivatives.

-

-

Imidazole-Pyridazinone Assembly :

Challenges and Research Gaps

-

Regioselectivity : Functionalizing the pyridazinone ring without disrupting the imidazole or thiophene requires precise conditions.

-

Stability : The compound may degrade under strong acidic/basic conditions due to its polyheterocyclic nature.

-

Biological Reactivity : While not explored here, the imidazole and thiophene groups suggest potential enzyme inhibition or receptor binding.

属性

IUPAC Name |

N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c25-17-6-5-16(23-11-9-20-14-23)22-24(17)12-10-21-18(26)19(7-1-2-8-19)15-4-3-13-27-15/h3-6,9,11,13-14H,1-2,7-8,10,12H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBPSKVTFLTFNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。